molecular formula C19H23NO3 B1679249 Reboxetine CAS No. 71620-89-8

Reboxetine

Cat. No. B1679249
CAS RN: 71620-89-8
M. Wt: 313.4 g/mol
InChI Key: CBQGYUDMJHNJBX-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reboxetine, sold under the brand name Edronax among others, is a drug of the norepinephrine reuptake inhibitor (NRI) class, marketed as an antidepressant by Pfizer for use in the treatment of major depression . It has also been used off-label for panic disorder and attention deficit hyperactivity disorder (ADHD) .


Molecular Structure Analysis

Reboxetine is an a-ariloxybenzyl derivative of morpholine . It has a molecular formula of C19H23NO3 . The average mass is 313.391 Da and the monoisotopic mass is 313.167786 Da .


Chemical Reactions Analysis

Reboxetine’s electrochemical redox behavior was studied using cyclic voltammetry and square-wave voltammetry . It was found that Reboxetine was reduced at the hanging mercury drop electrode (HMDE) and oxidized at the glassy carbon electrode (GCE) with reversible adsorption controlled and irreversible diffusion controlled processes respectively .


Physical And Chemical Properties Analysis

Reboxetine has a molecular formula of C19H23NO3 . The average mass is 313.391 Da and the monoisotopic mass is 313.167786 Da .

Scientific Research Applications

Methods of Application

Reboxetine is administered orally for the acute treatment of major depression . The treatment duration in the studies analyzed was six weeks or more .

Results and Outcomes

A systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor (SSRI) controlled trials were conducted to assess the benefits and harms of reboxetine . The study found no significant differences in remission rates between reboxetine and placebo (odds ratio 1.17, 95% confidence interval 0.91 to 1.51; P=0.216) . A sensitivity analysis that excluded a small inpatient trial showed no significant difference in response rates between patients receiving reboxetine and those receiving placebo (OR 1.24, 95% CI 0.98 to 1.56; P=0.071; I 2 =42.1%) .

Panic Disorder Treatment

Application Summary

Reboxetine has been used off-label for the treatment of panic disorder . Panic disorder is a type of anxiety disorder characterized by unexpected and repeated episodes of intense fear accompanied by physical symptoms.

Results and Outcomes

While there is anecdotal evidence and case reports suggesting that Reboxetine may be effective in treating panic disorder, more rigorous clinical trials are needed to confirm these findings .

Attention Deficit Hyperactivity Disorder (ADHD) Treatment

Application Summary

Reboxetine has also been used off-label for the treatment of attention deficit hyperactivity disorder (ADHD) . ADHD is a neurodevelopmental disorder characterized by inattention, or excessive activity and impulsivity, which are not appropriate for a person’s age.

Results and Outcomes

There is some evidence suggesting that Reboxetine may be effective in treating ADHD, but more research is needed to confirm these findings .

Narcolepsy Treatment

Application Summary

Reboxetine has been used off-label for the treatment of narcolepsy . Narcolepsy is a neurological disorder that affects the control of sleep and wakefulness. People with narcolepsy experience excessive daytime sleepiness and intermittent, uncontrollable episodes of falling asleep during the daytime.

Results and Outcomes

While there is anecdotal evidence and case reports suggesting that Reboxetine may be effective in treating narcolepsy, more rigorous clinical trials are needed to confirm these findings .

Safety And Hazards

Reboxetine should be handled with care to avoid dust formation. It’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQGYUDMJHNJBX-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048257, DTXSID401315414
Record name Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility: greater than 5 mg/mL in water /Mesylate/
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Reboxetine is a selective inhibitor of noradrenaline reuptake. It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine. Reboxetine does not affect dopamine or serotonin reuptake and it has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic and serotonergic receptors., Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs.
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Reboxetine

CAS RN

71620-89-8, 105017-38-7, 98769-81-4
Record name Reboxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71620-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,R)-(-)-Reboxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105017-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reboxetine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-Reboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REBOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170-171 °C (Mesylate salt), 170-171 °C
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reboxetine
Reactant of Route 2
Reboxetine
Reactant of Route 3
Reactant of Route 3
Reboxetine
Reactant of Route 4
Reboxetine
Reactant of Route 5
Reactant of Route 5
Reboxetine
Reactant of Route 6
Reboxetine

Citations

For This Compound
18,700
Citations
EHF Wong, MS Sonders, SG Amara, PM Tinholt… - Biological …, 2000 - Elsevier
… Given the pharmacological profile, reboxetine is expected to be a selective and potent tool for psychopharmacological research. The use of reboxetine in the clinic will also help clarify …
Number of citations: 431 www.sciencedirect.com
M Hajós, JC Fleishaker, JK Filipiak‐Reisner… - CNS drug …, 2004 - Wiley Online Library
… In the treatment of major depression, reboxetine … reboxetine had only minimal sedative and cardiovascular liabilities, probably due to increased pharmacological specificity of reboxetine …
Number of citations: 274 onlinelibrary.wiley.com
D Eyding, M Lelgemann, U Grouven, M Härter… - bmj, 2010 - bmj.com
Objectives To assess the benefits and harms of reboxetine … the impact of potential publication bias in trials of reboxetine. … of reboxetine versus placebo by up to 115% and reboxetine …
Number of citations: 465 www.bmj.com
P Dostert, MS Benedetti, I Poggesi - European Neuropsychopharmacology, 1997 - Elsevier
… In conclusion, reboxetine seems to be an antidepressant with negligible interference with the pharmacokinetics of other drugs thus fewer drug–drug interactions are expected. …
Number of citations: 177 www.sciencedirect.com
GD Burrows, KP Maguire… - Journal of Clinical …, 1998 - psychiatrist.com
… observed at last assessment in 74% of reboxetine-treated patients compared with 20% of … efficacy of reboxetine was maintained over the 12-month study period. Reboxetine was well …
Number of citations: 142 www.psychiatrist.com
J Massana - Journal of Clinical psychiatry, 1998 - psychiatrist.com
… the efficacy and tolerability of reboxetine, a selective norepinephrine reuptake … reboxetine (8–10 mg/day) or fluoxetine (20–40 mg/day) over 8 weeks. The overall efficacy of reboxetine …
Number of citations: 132 www.psychiatrist.com
JC Fleishaker - Clinical pharmacokinetics, 2000 - Springer
… clearance of reboxetine, so that the dosage of reboxetine may … reboxetine, confirming the lack of involvement of CYP2D6. There is no pharmacokinetic interaction between reboxetine …
Number of citations: 116 link.springer.com
ME Page - CNS drug reviews, 2003 - Wiley Online Library
… In a study designed to determine whether reboxetine had … did not exhibit intrinsic activity, reboxetine potently inhibited (IC50 … by reboxetine and it was found that reboxetine interacts with …
Number of citations: 51 onlinelibrary.wiley.com
E Szabadi, CM Bradshaw, PF Boston… - Human …, 1998 - Wiley Online Library
Reboxetine is a novel antidepressant with a potent noradrenaline uptake‐inhibiting property, but with little affinity for neurotransmitter receptors. Desipramine is a classical tricyclic …
Number of citations: 42 onlinelibrary.wiley.com
KJ Holm, CM Spencer - CNS drugs, 1999 - Springer
… Most clinical studies of reboxetine were of 4 to 8 weeks’ duration and are published in … and tolerability of reboxetine because data are limited for some studies. Nevertheless, reboxetine (…
Number of citations: 49 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.